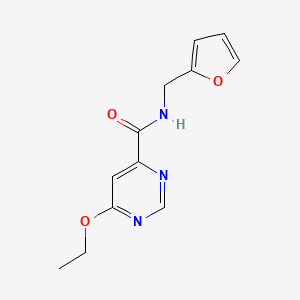

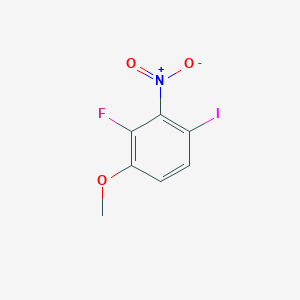

6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide" is a chemical entity that appears to be related to a class of compounds known for their diverse biological activities. While the exact compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

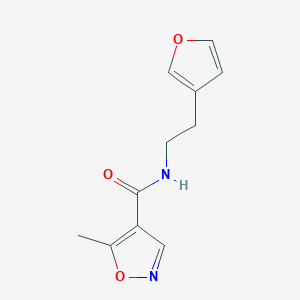

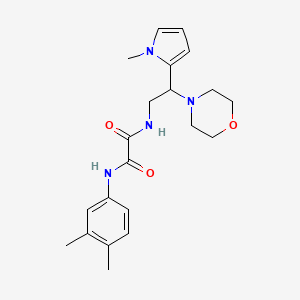

The synthesis of related pyrimidine derivatives often involves multicomponent reactions, as seen in the synthesis of ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which was synthesized using a PTSA catalyzed Biginelli reaction . Similarly, novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were prepared starting from 2(1H) pyridone via a series of reactions including hydrolysis, de-carboxylation, selective O-alkylation, rearrangement, and coupling with diverse substituted aliphatic amines . These methods could potentially be adapted for the synthesis of "this compound" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can adopt various conformations. For instance, the dihydropyrimidine ring in a related compound adopts a screw-boat conformation, and the furan ring is positioned axially, making a significant dihedral angle with the pyrimidine ring . This information can be useful in predicting the molecular conformation of "this compound".

Chemical Reactions Analysis

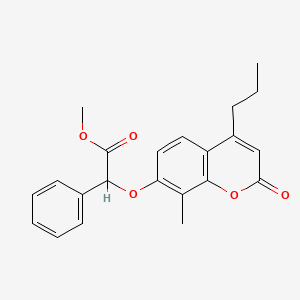

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, 2-alkylthio-6-aminopyrimidin-4(3H)-ones reacted with ethyl bromopyruvate under neutral or acidic conditions to give ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates, which could further undergo cyclocondensation reactions . These reactions highlight the reactivity of the pyrimidine ring and its potential to form fused ring systems, which could be relevant for the chemical reactions of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their substitution patterns. However, common properties such as solubility, melting point, and stability can be inferred from related compounds. For instance, the crystal structure of a related compound suggests the potential for hydrogen bonding, which could influence the solubility and melting point . Additionally, the presence of an ethoxy group in the title compound may affect its lipophilicity and overall chemical stability.

Wissenschaftliche Forschungsanwendungen

Antiprotozoal Agents

Compounds structurally related to 6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide have shown significant promise as antiprotozoal agents. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, for instance, have demonstrated strong DNA affinities and potent in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Some of these compounds have also exhibited excellent in vivo activity in the trypanosomal STIB900 mouse model, highlighting their potential for treating protozoal infections (Ismail et al., 2004).

Anti-Inflammatory and Analgesic Agents

Another area of application is in the development of anti-inflammatory and analgesic agents. For example, novel derivatives synthesized from visnaginone and khellinone have been evaluated for their COX-1/COX-2 inhibitory activities, along with analgesic and anti-inflammatory effects. Some of these compounds showed high inhibitory activity on COX-2 selectivity and comparable anti-inflammatory activity to standard drugs, suggesting their potential as novel anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Anticancer Activity

Research has also extended into the anticancer domain, with pyrido[1,2-a]pyrimidine-3-carboxamide derivatives being synthesized and tested against human cancer cell lines. Some derivatives exhibited promising anticancer activity, highlighting the potential of these compounds in cancer therapy (Santhosh kumar et al., 2015).

Wirkmechanismus

Target of Action

The primary targets of a compound are usually proteins such as enzymes or receptors. These targets play crucial roles in various biological processes. For instance, a compound might target the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various types of cancer .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-2-17-11-6-10(14-8-15-11)12(16)13-7-9-4-3-5-18-9/h3-6,8H,2,7H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENIUICWFHLNQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2503545.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)urea](/img/structure/B2503552.png)

![2-Pyridinamine,5-bromo-n-[(4-fluorophenyl)methyl]-](/img/structure/B2503555.png)

![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2503563.png)

![methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2503565.png)

![2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B2503566.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2503568.png)